![molecular formula C16H14N4O B4741543 6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B4741543.png)
6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Overview
Description
6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a chemical compound with potential applications in scientific research. This compound has attracted the attention of researchers due to its unique structure and potential biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways involved in cell growth and proliferation. It may also interact with certain receptors in the brain, leading to its potential use as a treatment for Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of inflammatory cytokines, and reduce the accumulation of amyloid-beta plaques in the brain, which are associated with Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one in lab experiments is its potential as a multi-targeted agent, with activity against various types of cancer cells and potential as an anti-inflammatory and Alzheimer's disease treatment. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Future Directions
Future research on 6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one could focus on elucidating its mechanism of action and identifying its molecular targets. This could lead to the development of more specific and effective therapeutic agents. Other future directions could include exploring its potential as a treatment for other diseases, such as Parkinson's disease and multiple sclerosis, and investigating its pharmacokinetics and toxicity in animal models.
Scientific Research Applications
6-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to have activity against various types of cancer cells, including breast cancer, ovarian cancer, and leukemia. It has also been shown to have potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
properties
IUPAC Name |
6-(4-methylphenyl)-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O/c1-10-2-4-11(5-3-10)12-6-14-13(15(21)7-12)8-20-16(19-14)17-9-18-20/h2-5,8-9,12H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJQSOXYCGYUJJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC3=NC4=NC=NN4C=C3C(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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